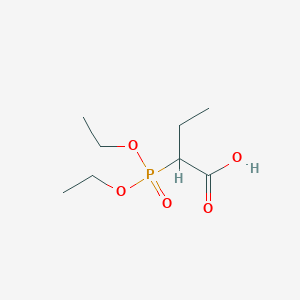
Diethyl(1-carboxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Diethyl(1-carboxypropyl)phosphonate is a useful research chemical with the CAS number 117898-77-8 . It has a molecular weight of 224.19 and a molecular formula of C8H17O5P . The IUPAC name for this compound is 2-diethoxyphosphorylbutanoic acid .
Molecular Structure Analysis
The molecular structure of Diethyl(1-carboxypropyl)phosphonate includes a phosphorus atom bonded to two ethoxy groups and a butanoic acid group . The compound is canonicalized, and it has a complexity of 218 .Physical And Chemical Properties Analysis
Diethyl(1-carboxypropyl)phosphonate has a molecular weight of 224.19 and a molecular formula of C8H17O5P . It has a heavy atom count of 14, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its rotatable bond count is 7, and it has a topological polar surface area of 72.8 .Zukünftige Richtungen
Research involving phosphonates, including Diethyl(1-carboxypropyl)phosphonate, continues to be a field of interest. For instance, phosphonates have been studied for their potential in enhancing the flame retardance of polyacrylonitrile . Additionally, α-aminophosphonates have been studied for their inhibition effect on mild steel corrosion . These studies suggest potential future directions for the use and study of phosphonates.
Eigenschaften
IUPAC Name |
2-diethoxyphosphorylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETDVWKQOUDENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447284 |
Source


|
| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphoryl)butanoic acid | |
CAS RN |
117898-77-8 |
Source


|
| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

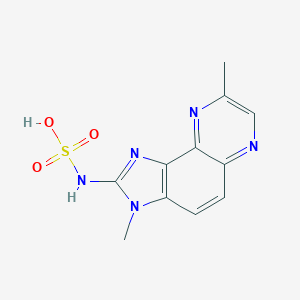
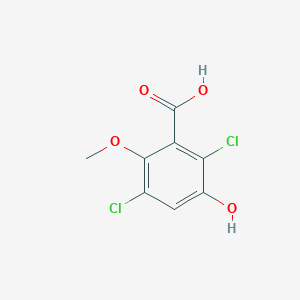
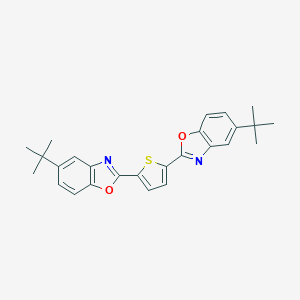
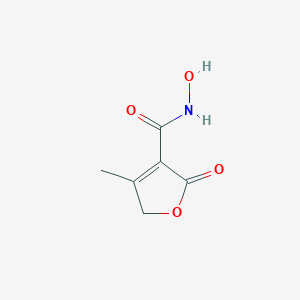


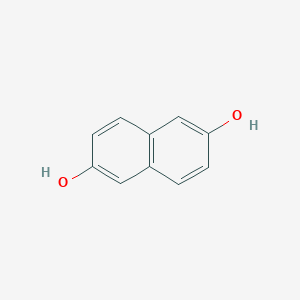
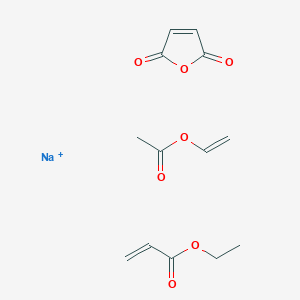
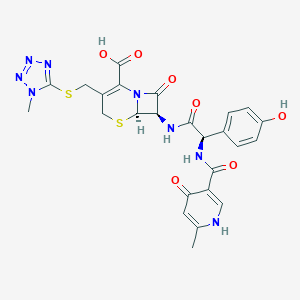
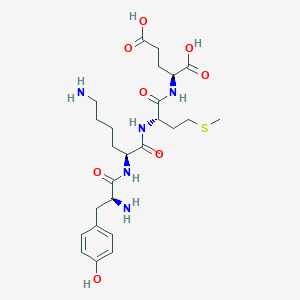


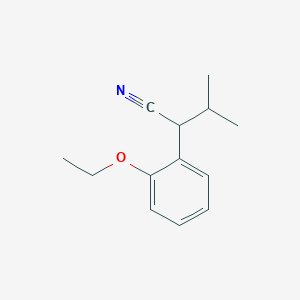
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)